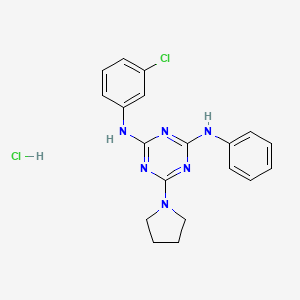

N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6.ClH/c20-14-7-6-10-16(13-14)22-18-23-17(21-15-8-2-1-3-9-15)24-19(25-18)26-11-4-5-12-26;/h1-3,6-10,13H,4-5,11-12H2,(H2,21,22,23,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMVKMKMJROLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with various substituents that enhance its biological activity. Key structural characteristics include:

- Triazine Core : Central to its activity.

- Chlorophenyl and Phenyl Groups : Contribute to lipophilicity and receptor interactions.

- Pyrrolidine Moiety : May enhance binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN6·HCl |

| Molecular Weight | 409.9 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

While specific mechanisms for this compound are not fully elucidated, similar triazine derivatives have shown promising results in inhibiting key enzymes involved in various metabolic pathways. For instance, modifications to triazine compounds have demonstrated enhanced inhibition of glucocerebrosidase, which is crucial for glycosphingolipid metabolism .

Anticancer Potential

Research indicates that triazine derivatives exhibit significant anticancer activity. For example:

- In Vitro Studies : Compounds similar to N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine have shown potent activity against melanoma cell lines (GI50 = M) and other cancer types .

- Mechanisms : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of the EGFR pathway, which is critical in many cancers .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

- Glucocerebrosidase Inhibition : Similar triazines have been studied for their ability to inhibit glucocerebrosidase, which could be beneficial in treating Gaucher's disease and other metabolic syndromes.

Case Studies

Several studies have investigated the biological effects of related triazine compounds:

- Study on Antitumor Activity :

- Kinase Inhibition Studies :

Scientific Research Applications

N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a research compound with a variety of potential applications, particularly in the development of anticancer and antimicrobial agents. This article aims to provide a detailed overview of its scientific research applications, drawing from verified sources.

Triazine derivatives are known for diverse biological activities, and N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is no exception.

Anticancer Activity

Research indicates that a related compound, N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines.

| Cell Line | Inhibition Percentage |

|---|---|

| HCT116 (colon cancer) | 86.27% |

| RXF 393 (renal cancer) | 64.68% |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Antimicrobial Activity

Triazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound has moderate activity against various bacterial strains, indicating potential applications in treating infections.

Disclaimer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

- Structural Differences :

- N2 substituent : 3,5-dimethylphenyl (electron-donating methyl groups) vs. 3-chlorophenyl (electron-withdrawing Cl).

- N4 substituent : 3-methoxyphenyl (methoxy group enhances hydrophilicity) vs. phenyl (simple hydrophobic aryl group).

- Physicochemical Properties: Molecular weight: 426.9 g/mol (vs. The methoxy group may improve solubility compared to the target compound’s unsubstituted phenyl group.

- Functional Implications :

6-Chloro-2-N,2-N-dimethyl-4-N-(1-phenylethyl)-1,3,5-triazine-2,4-diamine

- Structural Differences: Position 6: Chloro substituent (leaving group) vs. pyrrolidin-1-yl (non-leaving, hydrogen-bonding group). N2 substituent: Dimethylamine (small, basic group) vs. 3-chlorophenyl (bulky aryl group). N4 substituent: 1-Phenylethyl (flexible hydrophobic chain) vs. phenyl (rigid aryl group).

- Functional Implications: The chloro group at position 6 may render this compound more reactive in substitution reactions, whereas the pyrrolidine in the target compound likely enhances metabolic stability.

N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine

- Structural Differences :

- N2 substituent : 4-Fluorophenyl (bioisostere of Cl) vs. 3-chlorophenyl.

- Position 6 : Piperazinylmethyl (basic, polar group) vs. pyrrolidin-1-yl (less basic, cyclic amine).

- Functional Implications :

Research Implications

- Electron Effects : The 3-chlorophenyl group in the target compound offers stronger electron-withdrawing properties than methyl/methoxy or fluorine, which may optimize interactions with electron-rich binding pockets.

- Solubility : Hydrochloride salts and polar groups (e.g., methoxy, piperazinyl) improve aqueous solubility, critical for drug delivery.

- Metabolic Stability : Pyrrolidin-1-yl and cyclic amines may resist oxidative metabolism better than linear alkylamines or chloro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.